

Read-across toxicity assessment of cis-3-Hexenyl isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: cis-3-Hexenyl isovalerate

Cat. No.: B3028836

Get Quote

Introduction to Read-Across for cis-3-Hexenyl isovalerate

Read-across is a toxicological assessment method that utilizes data from structurally similar chemicals (analogues) to predict the toxicity of a target substance, thereby reducing the need for new animal testing. The target substance, **cis-3-Hexenyl isovalerate** (CAS No. 35154-45-1), is an ester commonly used as a fragrance and flavoring ingredient. Its potential toxicity can be inferred from data on suitable analogues.

The selection of appropriate analogues is based on structural similarity and the likelihood of a similar metabolic fate. For **cis-3-Hexenyl isovalerate**, the molecule is expected to be hydrolyzed by esterase enzymes into cis-3-hexen-1-ol and isovaleric acid. Therefore, suitable analogues are other esters of cis-3-hexen-1-ol or other C5-isovalerate esters that share the same metabolic products. For this assessment, cis-3-Hexenyl acetate and isoamyl isovalerate have been chosen as primary analogues.

Comparative Toxicological Data Summary

The following table summarizes the available quantitative toxicity data for the selected analogues to support the read-across assessment of **cis-3-Hexenyl isovalerate**.



Toxicological Endpoint	cis-3-Hexenyl isovalerate (Target Substance)	Analogue 1: cis-3- Hexenyl acetate	Analogue 2: isoamyl isovalerate
Acute Oral Toxicity	Predicted: LD50 > 5000 mg/kg bw	LD50 > 5000 mg/kg bw (Rat)	LD50 > 16,000 mg/kg bw (Rat)
Acute Dermal Toxicity	Predicted: LD50 > 5000 mg/kg bw	LD50 > 5000 mg/kg bw (Rabbit)	LD50 > 5000 mg/kg bw (Rabbit)
Skin Irritation	Predicted: Not irritating	Not irritating (Human)	Not irritating (Human)
Eye Irritation	Predicted: Not irritating	Not irritating (Rabbit)	Data not available
Skin Sensitization	Predicted: Not a sensitizer	Not a sensitizer (Human)	Not a sensitizer (Human)
Genotoxicity (Ames Test)	Predicted: Non- mutagenic	Non-mutagenic	Non-mutagenic

Experimental Protocols

Methodologies for the key experiments cited in the data summary table are detailed below. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 401)

- Test System: Albino rats, typically of the Wistar or Sprague-Dawley strain.
- Method: A single high dose of the test substance (e.g., 5000 mg/kg body weight) is administered to a group of animals by oral gavage. A control group receives the vehicle only.
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of 14 days.
- Endpoint: The LD50 (Lethal Dose, 50%) is determined, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals. For substances with very low



toxicity, a limit test is performed, and if no mortality occurs, the LD50 is reported as being greater than the limit dose.

Skin Irritation (Based on OECD Guideline 404)

- Test System: Albino rabbits.
- Method: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a shaved patch of skin on the animal's back under a gauze patch for a 4-hour exposure period.
- Observations: The skin site is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized grading system.
- Endpoint: The substance is classified as irritating or non-irritating based on the mean scores for erythema and edema.

Bacterial Reverse Mutation Test - Ames Test (Based on OECD Guideline 471)

- Test System: Multiple strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that leave them unable to synthesize a specific amino acid (e.g., histidine).
- Method: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix, derived from rat liver enzymes).
- Observations: The plates are incubated for 48-72 hours. If the test substance is a mutagen, it
 will cause a reverse mutation in the bacteria, allowing them to grow in a medium lacking the
 specific amino acid. The number of revertant colonies is counted.
- Endpoint: The substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.



Visualizations: Workflow and Signaling Pathways Read-Across Assessment Workflow

The following diagram illustrates the logical workflow used to assess the toxicity of the target substance using data from a selected analogue.



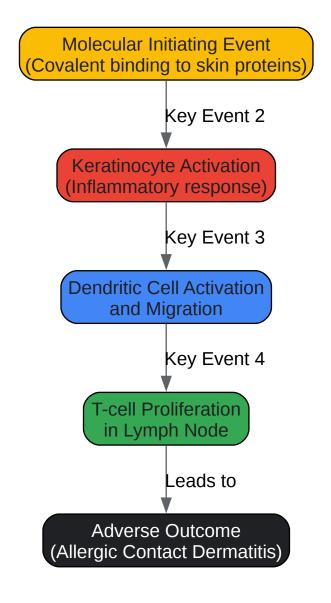
Click to download full resolution via product page

Caption: Logical workflow for the read-across toxicity assessment.

Adverse Outcome Pathway (AOP) for Skin Sensitization

Since skin sensitization is a critical endpoint for fragrance ingredients, the diagram below outlines the key events in the widely accepted Adverse Outcome Pathway (AOP) leading to this effect. The analogues of **cis-3-Hexenyl isovalerate** are not sensitizers, suggesting the target substance is also unlikely to initiate this pathway.





Click to download full resolution via product page

Caption: Simplified Adverse Outcome Pathway for skin sensitization.

To cite this document: BenchChem. [Read-across toxicity assessment of cis-3-Hexenyl isovalerate]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b3028836#read-across-toxicity-assessment-of-cis-3-hexenyl-isovalerate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com